molecular formula C8H6N4O B6278191 4-(azidomethyl)-1,3-benzoxazole CAS No. 1964458-02-3

4-(azidomethyl)-1,3-benzoxazole

Cat. No.: B6278191
CAS No.: 1964458-02-3
M. Wt: 174.2
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Description

4-(Azidomethyl)-1,3-benzoxazole (CAS RN: 148859-40-9) is a versatile benzoxazole-based chemical building block with the molecular formula C8H6N4O and an average mass of 174.16 g/mol . This compound features an azide functional group, making it a valuable reagent for the synthesis of diverse molecular architectures via bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Researchers utilize such azide-functionalized synthetic precursors for the efficient construction of macrocyclic organo-peptide hybrids, which are a prominent scaffold in drug discovery for targeting challenging protein-protein interactions . The benzoxazole core is a privileged structure in medicinal chemistry, known for its wide range of biological activities and its presence in various biologically active natural and synthetic compounds . As such, 4-(Azidomethyl)-1,3-benzoxazole serves as a key intermediate for chemists developing new chemical probes, potential therapeutics, and complex functional molecules. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1964458-02-3

Molecular Formula

C8H6N4O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Significance of the 1,3 Benzoxazole Scaffold in Heterocyclic Chemistry

The 1,3-benzoxazole core is a privileged scaffold in heterocyclic chemistry, meaning it is a structural motif frequently found in biologically active compounds. nih.govnih.gov This bicyclic system, formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a key building block in the synthesis of a wide array of molecules with diverse applications. jocpr.comnih.govtandfonline.com

Benzoxazole (B165842) derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govijpbs.comtandfonline.com Their structural similarity to naturally occurring nucleic bases allows them to interact with biological macromolecules, contributing to their therapeutic potential. jocpr.com The versatility of the benzoxazole ring system has led to its incorporation into various drugs and compounds of pharmaceutical interest. nih.govnih.gov

Table 1: Reported Biological Activities of Benzoxazole Derivatives

Biological ActivityReference
Antimicrobial jocpr.comnih.gov
Antiviral jocpr.comijpbs.com
Anti-inflammatory nih.govtandfonline.com
Anticancer nih.govtandfonline.com
Antihistaminic jocpr.com
Antiparasitic jocpr.com
Antifungal jocpr.comnih.gov
Antihelmintic jocpr.com
Antituberculosis tandfonline.com
Antioxidant tandfonline.comtandfonline.com
Anticonvulsant tandfonline.com
Neuroprotective mdpi.com

Strategic Importance of the Azidomethyl Moiety in Modern Chemical Synthesis and Bioconjugation

The azidomethyl group (-CH₂N₃) is a highly valuable functional group in modern chemical synthesis, particularly in the realm of bioconjugation. Its significance stems from the unique reactivity of the azide (B81097) group, which allows for highly specific and efficient chemical transformations. merckmillipore.comnih.gov

The most prominent application of the azide functionality is in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. wmocollege.ac.ininterchim.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable triazole linkage. wmocollege.ac.in This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for modifying biological molecules. nih.gov

A significant advancement in this area is the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without the need for a potentially toxic copper catalyst. wmocollege.ac.innih.gov This "copper-free" click chemistry has expanded the applications of azides in living systems. wmocollege.ac.innih.gov The Staudinger ligation is another important bioorthogonal reaction involving azides, where they react with phosphines to form a stable amide bond. merckmillipore.comnih.govmdpi.com

The azidomethyl group, therefore, serves as a chemical "handle" that can be introduced into a molecule, such as 1,3-benzoxazole, to enable its attachment to other molecules of interest, including proteins, nucleic acids, and fluorescent dyes. mdpi.comresearchgate.netresearchgate.net

Overview of Current Research Trajectories Involving 4 Azidomethyl 1,3 Benzoxazole

Foundational Approaches for 1,3-Benzoxazole Core Construction

The synthesis of the 1,3-benzoxazole scaffold, a key structural component, is achieved through several established and innovative methods.

Cyclization Reactions of o-Aminophenols with Aldehydes and Carboxylic Acid Derivatives

A traditional and widely employed method for constructing the benzoxazole ring involves the condensation and subsequent cyclization of o-aminophenols with various carbonyl-containing compounds. rsc.org This approach typically involves the reaction of an o-aminophenol with an aldehyde, which, upon condensation, forms an intermediate that cyclizes to the benzoxazole. nih.gov The reaction can be facilitated by various catalysts and conditions. A general mechanism for this synthesis is the condensation of 2-aminophenol (B121084) with different carbonyl compounds under varying reaction conditions. rsc.org

The versatility of this method is demonstrated by its compatibility with a range of aldehydes and carboxylic acid derivatives, allowing for the synthesis of diverse 2-substituted benzoxazoles. nih.gov For instance, the reaction of o-aminophenols with aldehydes in the presence of a catalyst can yield 2-aryl benzoxazoles. nih.gov Similarly, tertiary amides can be activated with triflic anhydride (B1165640) to react with 2-aminophenols, forming 2-substituted benzoxazoles through a cascade of reactions including nucleophilic addition, intramolecular cyclization, and elimination. nih.gov

Comparison of Catalysts for Benzoxazole Synthesis from o-Aminophenol and Benzaldehyde
CatalystConditionsYield (%)Reference
BAIL gel130 °C, 5 h, solvent-free98 acs.org
Ni(II) complex80 °C, 3-4 h, DMF/K2CO387-94 rsc.orgnih.gov
TiO2–ZrO260 °C, 15-25 min, acetonitrile83-93 nih.gov
[Fe3O4@SiO2@Am-PPC-SO3H][HSO4]Reflux, 45 min, water79-89 rsc.org

One-Pot Multicomponent Reactions for Benzoxazole Synthesis

One-pot multicomponent reactions (MCRs) have emerged as an efficient and atom-economical approach for the synthesis of benzoxazoles. researchgate.net These reactions combine multiple starting materials in a single reaction vessel to form the desired product, often with high yields and operational simplicity. researchgate.net

One such example is the Fe(III)-catalyzed multicomponent coupling reaction of catechols, ammonium (B1175870) acetate, and benzyl (B1604629) alcohols or benzyl methyl ethers, which affords benzoxazole derivatives in good to excellent yields. nih.gov This method is notable for its use of an abundant and inexpensive catalyst system. nih.gov Another one-pot approach involves the reaction of catechols, ammonium acetate, and aldehydes catalyzed by an Fe(III)–salen complex, also providing high yields of benzoxazole derivatives. acs.org The advantages of MCRs include structural diversity, convergent character, and minimized waste generation. researchgate.net

Catalyst-Mediated Strategies (e.g., Transition Metal Catalysis, Nanocatalysis)

A wide array of catalysts have been developed to enhance the efficiency and scope of benzoxazole synthesis. These include transition metal catalysts, nanocatalysts, and ionic liquids.

Transition Metal Catalysis: Copper(I) iodide (CuI) in combination with ligands like 1,10-phenanthroline (B135089) has been used to catalyze the cyclization of ortho-haloanilides to form benzoxazoles. organic-chemistry.org Nickel(II) complexes have also been utilized as catalysts for the intramolecular cyclization of o-aminophenol and aromatic aldehydes. rsc.orgnih.gov

Nanocatalysis: Nanoparticles have gained attention as highly effective and often reusable catalysts. For example, zinc sulfide (B99878) (ZnS) nanoparticles have been shown to be an effective catalyst for the one-pot, two-component reaction of o-aminophenol and various aldehydes. ajgreenchem.com Magnetic nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], have also been developed, offering the advantage of easy separation and reusability. rsc.org Copper(II) ferrite (B1171679) nanoparticles are another example of a recyclable catalyst used for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org

Ionic Liquids: Brønsted acidic ionic liquid gels have been employed as efficient and reusable heterogeneous catalysts for the condensation of o-aminophenols and benzaldehydes under solvent-free conditions. nih.govacs.org These catalysts offer high yields and simple work-up procedures. acs.orgnih.gov

Introduction and Functionalization of the Azidomethyl Group

Once the benzoxazole core is established, the next critical step is the introduction of the azidomethyl group at the 4-position.

Nucleophilic Substitution for Azide Formation

The most common method for introducing the azide functionality is through nucleophilic substitution. This typically involves reacting a suitable precursor, most often a halogenated methyl benzoxazole, with an azide salt, such as sodium azide. The azide ion (N₃⁻) acts as a nucleophile, displacing the halide to form the desired azidomethyl benzoxazole. This strategy is a key step in the synthesis of various triazole-containing compounds, where the azidomethyl group serves as a precursor for click chemistry reactions. researchgate.net

Precursor Design and Synthesis (e.g., Halogenated Methyl Benzoxazoles)

The synthesis of the azidomethyl group necessitates the prior synthesis of a suitable precursor, typically a 4-(halomethyl)-1,3-benzoxazole. A visible-light-induced photoelectrochemical strategy has been described for the synthesis of 4-halomethyl benzoxazines, which are structurally related to benzoxazoles, from olefinic amides. rsc.org Although this specific example is for benzoxazines, the principle of introducing a halomethyl group is a critical step. The synthesis of the precursor is a foundational step, as the subsequent nucleophilic substitution with an azide source is generally a straightforward and high-yielding reaction.

Advanced and Sustainable Synthetic Protocols

The development of advanced and sustainable synthetic methodologies is a cornerstone of modern organic chemistry, aiming to enhance reaction efficiency while minimizing environmental impact. For the synthesis of 4-(azidomethyl)-1,3-benzoxazole and its analogues, these principles have been applied to create faster, safer, and more eco-friendly reaction pathways.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. eurekaselect.com By directly coupling microwave energy with the molecules in the reaction mixture, this technique leads to rapid heating, shorter reaction times, and often, higher yields and product purity. eurekaselect.comresearchgate.net

The synthesis of the benzoxazole core and its derivatives is well-suited to microwave irradiation. eurekaselect.com Numerous studies have demonstrated the successful application of this technology for the condensation of 2-aminophenols with various reagents. For instance, the reaction of 2-aminophenol with benzoyl chloride under microwave irradiation (120 °C) in solvent-free conditions using a dual acidic (Hf-BTC) catalyst afforded 2-phenyl benzoxazole derivatives in 30–85% yield within just 15 minutes. rsc.org This represents a significant improvement over traditional methods that often require prolonged heating. rsc.org

In another example, the rapid synthesis of 3-[4-(1,3-benzoxazol-2-yl)phenyl]-2-aryl-1,3-thiazolidin-4-ones was achieved by reacting Schiff bases of 2-(4-aminophenyl)benzoxazole with thioglycolic acid under microwave irradiation (400W, 146°C) for a mere 3 to 4 minutes, resulting in excellent yields. researchgate.netijpsdronline.com The precursor Schiff bases were also prepared using microwave irradiation for 1 to 2 minutes. researchgate.netijpsdronline.com These examples highlight the capacity of microwave-assisted synthesis to drastically reduce reaction times. researchgate.net

The table below summarizes various microwave-assisted synthetic conditions for benzoxazole analogues, showcasing the efficiency of this technique.

ReactantsCatalyst/SolventMicrowave ConditionsReaction TimeYieldReference
2-Aminophenol, Benzoyl chlorideHf-BTC (solvent-free)120 °C15 min30-85% rsc.org
2-(4-Aminophenyl)benzoxazole, Aromatic aldehydesEthanol (B145695)-1-2 min- researchgate.netijpsdronline.com
Schiff bases, Thioglycolic acidZnCl₂ / Ethanol400W, 146°C3-4 minExcellent researchgate.netijpsdronline.com
2-Aminophenol, Schiff basesNaCN / DMF600W, 50°C3 hHigh mdpi.com
Isoniazid, Aromatic aldehydeDMF (5 drops)300W3 min- nih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are integral to the design of modern synthetic routes, focusing on minimizing waste, using less hazardous materials, and improving energy efficiency. nih.govbeilstein-journals.org The synthesis of benzoxazole derivatives has been a fertile ground for the application of these principles. rsc.org

A key aspect of green synthetic design is the use of environmentally benign solvents and catalysts. jetir.org Research has shown the effective synthesis of benzoxazole derivatives using greener solvents like ethanol or even in aqueous media. jetir.org For example, the condensation of 2-aminophenol with various aromatic acids has been successfully carried out in ethanol using ammonium chloride as a catalyst, providing good yields and adhering to green chemistry protocols. jetir.org

Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. nih.gov These methods reduce pollution and costs associated with solvent use, separation, and disposal. The use of ultrasound irradiation in solvent-free conditions has been reported for the synthesis of benzoxazoles, offering advantages such as faster reaction rates (30 minutes) and high yields (up to 90%). nih.gov

Furthermore, the development of reusable catalysts is a central tenet of green chemistry. rsc.org For instance, a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) has been used as a recyclable catalyst for the synthesis of benzoxazoles. nih.gov This catalyst can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss in activity. nih.gov Similarly, other protocols have focused on using inexpensive and non-toxic catalysts that can be easily handled and recycled. chemmethod.com

The overarching goal of these green approaches is to design synthetic pathways that are not only efficient but also inherently safer and more sustainable. beilstein-journals.orgchemmethod.com By considering factors such as atom economy, energy consumption, and the lifecycle of all materials used, chemists can significantly reduce the environmental footprint of producing valuable compounds like 4-(azidomethyl)-1,3-benzoxazole and its analogues. nih.gov

Reactivity of the Azide Group: 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide group of 4-(azidomethyl)-1,3-benzoxazole serves as a 1,3-dipole, readily reacting with dipolarophiles like alkynes to form stable five-membered heterocyclic rings. wikipedia.orgyoutube.com This type of reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool in organic synthesis. wikipedia.orgijrpc.com However, the thermal version of this reaction often requires high temperatures and can lead to a mixture of regioisomers. organic-chemistry.orgnih.gov The advent of metal-catalyzed versions has largely overcome these limitations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. organic-chemistry.orgnih.gov It provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild reaction conditions. nih.govbeilstein-journals.orgrsc.org This reaction is compatible with a wide range of functional groups and can be performed in various solvents, including water. beilstein-journals.orgnih.gov The use of a copper(I) catalyst accelerates the reaction by a factor of up to 107 compared to the uncatalyzed thermal reaction. beilstein-journals.org

Regioselectivity and Stereochemical Control in Triazole Formation (1,4-Disubstituted Triazoles)

A key advantage of the CuAAC reaction is its high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govbeilstein-journals.org This is in stark contrast to the uncatalyzed Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The stereochemical information of the starting materials is retained in the product, making the reaction stereospecific. organic-chemistry.org The reliability and specificity of CuAAC have made it an invaluable tool for creating covalent links between diverse molecular building blocks. nih.gov

Mechanistic Investigations of CuAAC

The mechanism of the CuAAC reaction is thought to involve a stepwise process. beilstein-journals.orgnih.gov It begins with the formation of a copper(I) acetylide intermediate. nih.govnih.gov The azide then coordinates to the copper center, followed by a cyclization to form a six-membered copper-containing intermediate. nih.gov Subsequent reductive elimination yields the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. While the exact nature of the catalytically active species has been a subject of study, evidence points to the involvement of copper(I) acetylide complexes. nih.govbeilstein-journals.org

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and its Regioselectivity (1,5-Disubstituted Triazoles)

As a complement to the CuAAC reaction, the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides a regioselective pathway to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govacs.org This reaction is catalyzed by ruthenium complexes such as [Cp*RuCl]. organic-chemistry.orgnih.gov Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also accommodate internal alkynes, leading to fully substituted triazoles. organic-chemistry.orgnih.gov The mechanism of RuAAC is believed to proceed through an oxidative coupling pathway involving a ruthenacycle intermediate. organic-chemistry.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Variants

For applications where the presence of a metal catalyst might be detrimental, such as in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with azides without the need for a catalyst. nih.govrsc.orgresearchgate.net The relief of ring strain provides the driving force for the reaction. nih.gov SPAAC has become a valuable tool for bioconjugation and the labeling of biomolecules. nih.gov

Applications of Click Chemistry in Constructing Complex Molecular Architectures

The robustness and orthogonality of click chemistry, particularly the CuAAC reaction, have made it a widely adopted strategy for the synthesis of complex molecules. nih.govacs.orgnih.gov It has been employed in diverse fields including drug discovery, materials science, and polymer chemistry. nih.govnih.govresearchgate.net The ability to reliably link different molecular fragments has facilitated the generation of large compound libraries for screening purposes and the construction of functional materials and bioconjugates. organic-chemistry.orgnih.gov For instance, it has been used to create polymeric micelles for drug delivery and to modify the surfaces of nanoparticles. nih.gov

Interactive Data Tables

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

FeatureCuAACRuAACSPAAC
Catalyst Copper(I)Ruthenium(II)None (Metal-free)
Regioselectivity 1,4-disubstituted triazoles1,5-disubstituted triazolesDependent on cyclooctyne structure
Alkyne Scope Primarily terminal alkynesTerminal and internal alkynesStrained cyclooctynes
Reaction Conditions Mild, often aqueousTypically requires heatingMild, room temperature
Key Advantage High regioselectivity, robustAccess to 1,5-isomers, broader alkyne scopeMetal-free, bioorthogonal

Reactivity and Functionalization of the 1,3-Benzoxazole Ring System

The 1,3-benzoxazole ring is an aromatic heterocyclic system with a fused benzene (B151609) ring. Its reactivity is influenced by the electron-donating oxygen atom and the electron-withdrawing nitrogen atom within the oxazole (B20620) ring, as well as the azidomethyl substituent on the benzene ring.

Electrophilic Aromatic Substitution:

The benzoxazole ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the heterocyclic part. However, the fused benzene ring can still undergo substitution reactions. The position of substitution is directed by the combined electronic effects of the oxazole ring and the azidomethyl group.

Nitration of the parent benzoxazole ring typically occurs at the 5- or 6-position. researchgate.net For 4-(azidomethyl)-1,3-benzoxazole, the directing effects of the azidomethyl group and the oxazole ring would influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzoxazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. libretexts.orgyoutube.com For SNAr to occur, a good leaving group (like a halide) must be present on the ring, and the ring's electron density needs to be significantly lowered. libretexts.orgyoutube.com The presence of a nitro group, for example, can facilitate nucleophilic attack. libretexts.org

Palladium-catalyzed cross-coupling reactions provide a modern alternative for the functionalization of the benzoxazole core, allowing for the introduction of various substituents. acs.org For instance, C-H functionalization at the C2 position of the oxazole ring is a known strategy for introducing substituents. mdpi.com

Examples of Electrophilic Substitution on Benzoxazole Derivatives
ReactionReagents and ConditionsPosition of SubstitutionReference
NitrationHNO₃/H₂SO₄5- or 6-position researchgate.net

The 1,3-benzoxazole ring can undergo ring-opening reactions under specific conditions, leading to the formation of different heterocyclic or open-chain structures. These transformations often involve the cleavage of the C-O or C-N bond within the oxazole moiety.

For instance, benzoxazoles can react with propargylic alcohols in the presence of a catalyst like Y(OTf)₃ to yield 1,4-benzoxazine scaffolds through a cascade reaction involving ring-opening and regioselective ring-closure. rsc.orgnih.gov Some benzoxazole derivatives have been observed to undergo rearrangement reactions to form other heterocyclic systems, such as isoquinolones, under silver catalysis. acs.org Additionally, certain benzoxazole derivatives can undergo unexpected rearrangement and intramolecular cyclization to yield unique benzoxazole compounds. sioc-journal.cn

The stability of the benzoxazole ring can be influenced by its substituents. Ring-opening can also be initiated by nucleophilic attack, particularly on activated benzoxazolium salts. The reversible ring-opening of related 1,3-benzoxazines with thiols has been studied and proceeds via an iminium ion intermediate. researchgate.netuni-bremen.denih.gov

Examples of Ring-Opening and Rearrangement Reactions of Benzoxazoles
Reaction TypeReactantsCatalyst/ConditionsProductReference
Ring Opening/AnnulationBenzoxazole and Propargylic AlcoholY(OTf)₃1,4-Benzoxazine rsc.orgnih.gov
Ring Opening/RearrangementBenzoxazole derivativeAgOAcIsoquinolone derivative acs.org
Rearrangement/Intramolecular Cyclization2-Aminophenol, Aromatic Aldehyde, 3-Butyn-2-oneCH₃COOH2-Aryl-3-(3'-oxobutenyl)-benzoxazole sioc-journal.cn

Other Chemical Transformations Involving the Azidomethyl Moiety

The azidomethyl group (-CH₂N₃) is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is largely independent of the benzoxazole ring system.

The most prominent reaction of the azidomethyl group is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," with alkynes to form 1,2,3-triazoles. academie-sciences.fr This reaction is highly efficient and can be catalyzed by copper(I) or ruthenium complexes. The resulting triazole ring can act as a linker to connect the benzoxazole moiety to other molecules.

The azide group can also be reduced to an amine. Common reducing agents for this transformation include hydrogen with a palladium catalyst, lithium aluminum hydride (LiAlH₄), or Staudinger reaction conditions (triphenylphosphine followed by water). This provides a pathway to synthesize 4-(aminomethyl)-1,3-benzoxazole derivatives.

Furthermore, the azidomethyl group can undergo other cycloaddition reactions with various dipolarophiles, such as alkenes and nitriles, although these are generally less common than the reaction with alkynes. youtube.comyoutube.comyoutube.com

Key Transformations of the Azidomethyl Group
Reaction TypeReactantReagents/ConditionsProductReference
Huisgen Cycloaddition (Click Chemistry)AlkyneCu(I) catalyst1,2,3-Triazole academie-sciences.fr
Reduction-H₂, Pd/C or LiAlH₄ or PPh₃/H₂OAmineGeneric
[2+2] CycloadditionAlkenePhotochemical conditionsAziridine (via triazoline intermediate) youtube.com

Derivatization and Library Synthesis Strategies

Construction of 1,2,3-Triazole-Benzoxazole Hybrids and Conjugates

The fusion of the benzoxazole (B165842) motif with a 1,2,3-triazole ring system through the use of 4-(azidomethyl)-1,3-benzoxazole has emerged as a prominent strategy in drug discovery. This molecular hybridization approach combines the favorable biological properties of both heterocyclic systems. nih.govnih.gov The resulting hybrid molecules often exhibit enhanced or novel pharmacological activities. nih.govnih.gov

The azide (B81097) group in 4-(azidomethyl)-1,3-benzoxazole readily participates in CuAAC reactions with a vast array of terminal and internal alkynes. This allows for the introduction of a wide variety of substituents and functional groups, thereby enabling the systematic exploration of structure-activity relationships (SAR). The modification of Huisgen's 1,3-dipolar cycloaddition by Sharpless and Meldal to produce 1,4-disubstituted triazoles has been particularly influential in this field. researchgate.net

Researchers have successfully coupled 4-(azidomethyl)-1,3-benzoxazole with various alkyne-containing fragments, including those bearing additional heterocyclic rings, aliphatic chains, and aromatic moieties. This strategy has been employed to synthesize novel compounds with potential applications as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.gov For instance, a series of 1,2,3-triazole-linked benzoxazole derivatives were synthesized and evaluated as inhibitors of the DprE1 enzyme, a critical component in the cell wall synthesis of Mycobacterium tuberculosis. nih.govnih.gov

The versatility of this approach is highlighted by the ability to incorporate complex and functionally rich alkyne partners. This includes the use of alkynyl dicarbamates for multivalent functionalization of polymeric scaffolds and the attachment of biologically relevant ligands and fluorescent probes. nih.gov

The robust and high-yielding nature of the CuAAC reaction makes 4-(azidomethyl)-1,3-benzoxazole an ideal building block for combinatorial chemistry and the generation of large, diverse compound libraries. nih.gov Combinatorial chemistry facilitates the rapid synthesis of a multitude of structurally related compounds, which can then be screened for biological activity. nih.gov

The "split-pool" synthesis strategy, often employed in conjunction with solid-phase synthesis, allows for the creation of "one-bead one-compound" (OBOC) libraries containing thousands to millions of distinct molecules. nih.govbeilstein-journals.org This methodology has been adapted for the synthesis of triazole-pyrazole hybrids, demonstrating its applicability to complex heterocyclic systems. beilstein-journals.org By reacting 4-(azidomethyl)-1,3-benzoxazole with a library of diverse alkynes, researchers can efficiently generate extensive collections of 1,2,3-triazole-benzoxazole hybrids for high-throughput screening.

A Python-based method has been developed for the rapid design of target-focused combinatorial libraries, capable of generating approximately 70,000 molecules per second. nih.gov This computational approach, combined with the efficiency of click chemistry, significantly accelerates the drug discovery process by enabling the creation of focused libraries with a higher probability of identifying hit compounds. nih.gov

Directed Functionalization of the Benzoxazole Nucleus

While the azide moiety provides a primary handle for derivatization, the benzoxazole nucleus itself offers opportunities for further functionalization. Although less common than transformations at the azidomethyl group, directed C-H activation and electrophilic substitution reactions can be employed to introduce additional diversity into the scaffold. These reactions allow for the modification of the aromatic core, potentially modulating the electronic properties and biological activity of the resulting molecules. The benzoxazole ring system, while stable due to its aromaticity, possesses reactive sites that permit functionalization. biotech-asia.org

Development of Multifunctional Probes and Building Blocks

Beyond its direct application in the synthesis of potential therapeutic agents, 4-(azidomethyl)-1,3-benzoxazole serves as a versatile building block for the creation of multifunctional probes and more complex molecular architectures. The azide group can be readily converted to other functional groups, further expanding its synthetic utility.

The ability to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules via click chemistry makes this compound a valuable tool in chemical biology for studying biological processes. For example, the azide-alkyne cycloaddition has been used to functionalize polymeric scaffolds with fluorescent probes and metal-chelating agents. nih.gov This highlights the potential for developing sophisticated diagnostic and imaging agents based on the 4-(azidomethyl)-1,3-benzoxazole core.

Spectroscopic and Advanced Analytical Techniques for Mechanistic Elucidation and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of "4-(azidomethyl)-1,3-benzoxazole" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each magnetically active nucleus, allowing for the unambiguous assignment of the molecular framework.

In the ¹H NMR spectrum, the protons of the benzoxazole (B165842) ring system are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. jetir.orgrsc.org The specific chemical shifts and coupling patterns (J-coupling) of these protons would allow for the determination of the substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the azidomethyl group (-CH₂N₃) would likely resonate as a singlet in the range of δ 4.5-5.0 ppm, deshielded due to the electronegativity of the attached azide (B81097) group. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzoxazole ring are expected to have characteristic chemical shifts, with the C2 carbon appearing at a significantly downfield position (around δ 150-165 ppm) due to its position between two heteroatoms. rsc.orgipb.pt The carbon of the azidomethyl group is anticipated to appear around δ 50-60 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning all proton and carbon signals and confirming the connectivity within the molecule. For instance, an HMBC experiment would show a correlation between the methylene protons of the azidomethyl group and the C4 carbon of the benzoxazole ring, confirming the position of the substituent. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to study the spatial proximity of protons, providing insights into the preferred conformation of the azidomethyl group relative to the benzoxazole ring system. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(Azidomethyl)-1,3-benzoxazole

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 ~8.0-8.2 -
H5 ~7.2-7.4 ~110-120
H6 ~7.3-7.5 ~120-130
H7 ~7.5-7.7 ~115-125
CH₂ ~4.5-5.0 ~50-60
C2 - ~150-165
C4 - ~140-150
C5 - ~110-120
C6 - ~120-130
C7 - ~115-125
C3a - ~140-150

Advanced Mass Spectrometry for Reaction Monitoring and Complex Product Identification

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight of "4-(azidomethyl)-1,3-benzoxazole" and for elucidating the structure of its transformation products. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments.

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) offers significant structural information. For "4-(azidomethyl)-1,3-benzoxazole," a primary and characteristic fragmentation would be the loss of a molecule of nitrogen (N₂) from the azidomethyl group, resulting in a nitrene intermediate or its rearranged products. researchgate.net This would be observed as a loss of 28 Da from the molecular ion peak.

Subsequent fragmentation pathways would likely involve the cleavage of the benzoxazole ring. nih.govsci-hub.st Common fragmentation patterns for benzoxazoles include the loss of CO and HCN. The precise fragmentation pattern can be used to confirm the identity of the compound and to characterize any derivatives or byproducts formed during a reaction. Techniques like Multiple Reaction Monitoring (MRM) can be developed for the quantitative analysis of "4-(azidomethyl)-1,3-benzoxazole" in complex mixtures, which is particularly useful for reaction monitoring and kinetic studies. nih.gov

Table 2: Plausible Mass Spectrometric Fragmentations for 4-(Azidomethyl)-1,3-benzoxazole

Precursor Ion (m/z) Proposed Fragmentation Product Ion (m/z) Neutral Loss
[M]⁺• Loss of nitrogen molecule [M-N₂]⁺• N₂ (28 Da)
[M-N₂]⁺• Loss of hydrogen cyanide [M-N₂-HCN]⁺• HCN (27 Da)
[M-N₂]⁺• Loss of carbon monoxide [M-N₂-CO]⁺• CO (28 Da)

X-ray Crystallography for Definitive Structural Assignments of Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline derivatives of "4-(azidomethyl)-1,3-benzoxazole." nih.govrsc.org While obtaining suitable single crystals of the parent compound might be challenging, its derivatives, such as those formed in cycloaddition reactions or other transformations, can often be crystallized more readily.

A successful single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsional angles within the molecule. This data offers an incontrovertible confirmation of the molecular connectivity and stereochemistry. Furthermore, the crystal packing arrangement reveals intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the solid-state properties of the material. For any novel derivative of "4-(azidomethyl)-1,3-benzoxazole," a crystal structure is the gold standard for structural verification.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Transformations

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in "4-(azidomethyl)-1,3-benzoxazole" and for monitoring their transformations during chemical reactions. esisresearch.org Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

The most prominent and diagnostic absorption for "4-(azidomethyl)-1,3-benzoxazole" would be the strong, sharp antisymmetric stretching vibration of the azide group (N₃), which appears in a relatively uncongested region of the spectrum, typically around 2100 cm⁻¹. nih.govresearchgate.netacs.org The disappearance of this band is a clear indicator of the conversion of the azide into another functional group, for example, a triazole via a "click" reaction or an amine via reduction.

The benzoxazole ring itself gives rise to a series of characteristic absorptions. These include C=N stretching vibrations around 1600-1650 cm⁻¹, C-O-C stretching vibrations in the 1200-1280 cm⁻¹ region, and various C-H and aromatic C=C stretching and bending modes. esisresearch.orgchemicalbook.com Monitoring shifts in these bands can provide insights into changes in the electronic structure of the benzoxazole ring system upon reaction.

Table 3: Characteristic FT-IR Absorption Frequencies for 4-(Azidomethyl)-1,3-benzoxazole

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Azide (-N₃) Antisymmetric stretch ~2100 Strong, Sharp
Aromatic C-H Stretch >3000 Medium to Weak
Methylene (-CH₂-) Stretch 2850-2960 Medium
Benzoxazole C=N Stretch 1600-1650 Medium to Strong
Aromatic C=C Stretch 1450-1600 Medium to Strong

Spectroscopic Methods for Investigating Reaction Intermediates (e.g., ESR for Nitrenes)

The photolysis or thermolysis of "4-(azidomethyl)-1,3-benzoxazole" is expected to generate a highly reactive nitrene intermediate by the extrusion of dinitrogen. Due to their high reactivity, these intermediates are often short-lived. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the detection and characterization of paramagnetic species, including triplet nitrenes which possess two unpaired electrons. researchgate.net

By conducting the photolysis of "4-(azidomethyl)-1,3-benzoxazole" at cryogenic temperatures within the ESR spectrometer cavity, it may be possible to trap and observe the resulting triplet nitrene. The ESR spectrum would provide information about the electronic structure of the nitrene, specifically the zero-field splitting parameters (D and E), which are sensitive to the geometry and electronic distribution of the nitrene. nsf.gov This information is crucial for understanding the subsequent reactivity of this key intermediate. Time-resolved ESR studies could also provide kinetic data on the decay of the nitrene species.

Computational and Theoretical Investigations of 4 Azidomethyl 1,3 Benzoxazole and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For 4-(azidomethyl)-1,3-benzoxazole, DFT calculations can illuminate its reactivity, particularly concerning the versatile azide (B81097) group.

Elucidation of Reaction Mechanisms, Activation Barriers, and Transition States for Cycloadditions

The azido (B1232118) group is a classic 1,3-dipole, renowned for its participation in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form triazoles. DFT calculations are instrumental in dissecting the mechanisms of these reactions.

Computational studies on the 1,3-dipolar cycloadditions of organic azides with dipolarophiles allow for the detailed mapping of the reaction's potential energy surface. nih.gov This involves locating the structures of the reactants, transition states (TS), intermediates, and products. By calculating the energy of these points, activation barriers (the energy difference between reactants and the transition state) can be determined, which provides a quantitative measure of the reaction's feasibility.

For the reaction of 4-(azidomethyl)-1,3-benzoxazole with a dipolarophile like an alkyne, DFT would be used to model the concerted or stepwise pathways. The calculations would identify the transition state geometry, revealing the bond-forming and bond-breaking processes. For instance, DFT studies on similar thermal, uncatalyzed 1,3-dipolar cycloadditions have successfully investigated regioselectivity and reaction feasibility. nih.gov A computational study on the cycloaddition of azides with guanidine, for example, determined that the uncatalyzed reaction was feasible only under drastic conditions due to a high energy barrier (over 50 kcal mol⁻¹). nih.gov Such calculations for 4-(azidomethyl)-1,3-benzoxazole derivatives would be crucial for predicting reaction conditions and understanding the influence of substituents on the reaction rate.

Analysis of Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution

The electronic properties of a molecule are fundamental to its chemical behavior. DFT calculations are routinely used to determine these properties for benzoxazole (B165842) derivatives. dntb.gov.ua Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 4-(azidomethyl)-1,3-benzoxazole, the HOMO is expected to be distributed over the electron-rich benzoxazole ring system, while the LUMO may have significant contributions from the azide moiety and the fused ring system. DFT studies on other benzoxazole derivatives have calculated these values, providing a reference for what to expect. dntb.gov.ua Furthermore, analysis of the molecular electrostatic potential (MEP) map visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule, highlighting sites prone to electrophilic and nucleophilic attack, respectively.

Compound/ScaffoldMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
5-Benzoxazolecarboxylic acidDFT/B3LYP/6-311++G(d,p)-7.14-1.895.25 dntb.gov.ua
2-(p-bromophenyl)-5-(2-(4-(p-chlorophenyl)piperazine-1-yl)acetamido)benzoxazoleDFT-5.74-1.614.13 researchgate.net
Barbiturate-Triazole DerivativeHF/6-311++G(d,p)//B3LYP/6-31G(d)-9.53 (for azide)2.28 (for azide)11.81 beilstein-journals.org

Prediction of Chemical Reactivity and Regioselectivity

DFT, through Frontier Molecular Orbital (FMO) theory, is a powerful tool for predicting the regioselectivity of cycloaddition reactions. nih.gov In the [3+2] cycloaddition of an azide, two different regioisomers can be formed (e.g., 1,4- and 1,5-disubstituted triazoles). The preferred outcome is often determined by the interaction between the HOMO of one reactant and the LUMO of the other. The reaction favors the pathway where the energy gap between the interacting orbitals (HOMOazide-LUMOdipolarophile or HOMOdipolarophile-LUMOazide) is smaller.

Furthermore, the orbital coefficients on the interacting atoms in the HOMO and LUMO can predict the regioselectivity; the new bonds tend to form between atoms with the largest orbital coefficients. DFT calculations can precisely quantify these orbital energies and coefficients, allowing for a reliable prediction of the major regioisomer. Studies have shown that additives can also tune and even reverse the regioselectivity of 1,3-dipolar cycloadditions, a phenomenon that could be explored computationally for reactions involving 4-(azidomethyl)-1,3-benzoxazole. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation for 4-(azidomethyl)-1,3-benzoxazole or its derivatives would model the molecule's movements, including bond rotations and vibrations, at a given temperature. biotech-asia.org

This approach is particularly useful for conformational analysis. The -(azidomethyl) group can rotate relative to the benzoxazole ring, leading to different conformers. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers for interconversion between them. biotech-asia.org

MD simulations are also critical for studying intermolecular interactions. By simulating the molecule in a solvent like water, one can observe how it interacts with its environment through hydrogen bonds, van der Waals forces, and other non-covalent interactions. This is crucial for understanding solubility and how the molecule might behave in a biological medium. For example, MD simulations on a bioactive benzoxazole derivative confirmed the stability of the ligand within the active site of a protein, with average root-mean-square deviation (RMSD) values indicating a stable complex. researchgate.net

Molecular Docking Studies of Derivatives with Biological Macromolecules

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. biotech-asia.orgresearchgate.net Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of 4-(azidomethyl)-1,3-benzoxazole, binds to a large biological macromolecule, typically a protein or enzyme. researchgate.netnih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the fit using a scoring function. This function estimates the binding affinity (often expressed as a docking score in kcal/mol), with lower scores indicating a more favorable interaction. The simulation predicts the preferred binding mode or pose of the ligand, showing the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. mdpi.com

For derivatives of 4-(azidomethyl)-1,3-benzoxazole, where the azide has been converted to a triazole ring via click chemistry, docking studies can guide drug design. By docking a library of virtual derivatives into the active site of a target enzyme (e.g., a kinase, DNA gyrase, or cholinesterase), researchers can identify which modifications to the core structure are most likely to improve binding affinity and, by extension, biological activity. nih.govnih.gov Numerous studies have successfully used this approach for various benzoxazole derivatives, correlating docking scores with experimentally observed activity. researchgate.netmdpi.com

Benzoxazole Derivative ClassBiological TargetDocking Score Range (kcal/mol)Key Interactions NotedReference
Benzoxazole-1,3,4-oxadiazolesAChE and BuChEIC₅₀ values from 5.80 to 40.80 µM-
4-Chloro-1,3-benzoxazole derivativesAnticancer Receptor (2A91)up to -322.59- researchgate.net
General Benzoxazole DerivativesDNA Gyrase-6.092 to -6.687- nih.gov
Benzoxazole-1,3,4-oxadiazole amidesTubulin (anticancer)Comparable to Combretastatin-A4Hydrogen bonds, π-π interactions mdpi.com
2-(Aryloxymethyl)-benzoxazolesLipid transfer protein sec14p (antifungal)-- nih.gov

Identification of Key Ligand-Receptor Interactions and Binding Pockets

Computational docking and molecular dynamics simulations of various benzoxazole derivatives have been instrumental in elucidating their binding modes within the active sites of several protein targets. These studies consistently highlight the importance of the benzoxazole scaffold in establishing crucial interactions with receptor pockets.

For instance, in studies of benzoxazole derivatives as potential anticancer agents targeting vascular endothelial growth factor receptor-2 (VEGFR-2), molecular docking and dynamics simulations have identified key amino acid residues that stabilize the inhibitors in the binding pocket. These include Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191. The primary forces driving the binding of these inhibitors are reported to be a combination of steric, electrostatic, and hydrogen bond interactions. nih.govrsc.org

Similarly, in the context of antimicrobial research, molecular docking of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives against the 4URO receptor revealed stable ligand-receptor interactions. nih.gov For nitrogen-substituted benzoxazole derivatives investigated for their potential action on the central nervous system, key interactions with amino acids such as MET286, PHE289, VAL290, and ASN265 within the GABA_Diazepam site have been noted to be crucial for stabilizing the compounds in the binding site. researchgate.net

The structural resemblance of the benzoxazole ring to purine (B94841) bases like adenine (B156593) and guanine (B1146940) is thought to facilitate its interaction with biopolymers in biological systems. researchgate.net This characteristic underpins the diverse biological activities observed in benzoxazole derivatives. The specific nature of the substituents on the benzoxazole core plays a critical role in modulating the binding affinity and selectivity for different receptors. For example, the introduction of a methylene (B1212753) bridge at the 2-position of the benzoxazole ring has been shown to influence cytotoxic activity on cancer cells. nih.gov

In Silico Prediction of Pharmacokinetic Properties (ADME) for Lead Optimization

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early assessment of the drug-like potential of new chemical entities. Numerous studies on benzoxazole derivatives have utilized computational tools to predict their pharmacokinetic profiles, providing a framework for what might be expected for 4-(azidomethyl)-1,3-benzoxazole and its analogues.

In silico ADME predictions for various series of benzoxazole derivatives have generally shown favorable drug-like characteristics. researchgate.netnih.gov For example, studies on 2-substituted benzoxazole derivatives have indicated that their calculated properties fall within permissible ranges for bioavailability. nih.gov Similarly, investigations into nitrogen-substituted benzoxazole derivatives predicted good drug-like characteristics, with most compounds adhering to Lipinski's rule of five. These studies also suggested acceptable solubility and brain/blood partitioning, which are important for compounds targeting the central nervous system. researchgate.net Toxicity predictions for these derivatives also indicated a low risk of cardiotoxicity via HERG channel inhibition. researchgate.net

The table below presents a summary of predicted ADME properties for a representative set of benzoxazole and related heterocyclic derivatives, based on findings from various in silico studies. It is important to note that these are predictive data for related structures and not experimentally determined values for 4-(azidomethyl)-1,3-benzoxazole itself.

PropertyPredicted Range/ValueSignificance in Lead Optimization
Molecular Weight Generally < 500 g/mol Adherence to Lipinski's rule of five, influencing absorption and distribution.
LogP Varies with substitution, often in the range of 2-5Indicates lipophilicity, affecting solubility, absorption, and plasma protein binding.
Topological Polar Surface Area (TPSA) Typically < 140 ŲInfluences membrane permeability and oral bioavailability.
Human Intestinal Absorption (HIA) Often predicted to be high (>70-80%)Suggests good potential for oral absorption.
Blood-Brain Barrier (BBB) Permeation Variable, dependent on specific structureCrucial for CNS-targeting drugs; some derivatives show potential for BBB crossing.
Plasma Protein Binding Predicted to be high for some derivativesAffects the free fraction of the drug available for pharmacological activity.
CYP450 Inhibition Variable; some derivatives may inhibit specific isoformsImportant for predicting potential drug-drug interactions.
Ames Mutagenicity Generally predicted to be non-mutagenicAn early indicator of potential carcinogenicity.

These in silico predictions are invaluable for guiding the structural modification of lead compounds to enhance their pharmacokinetic profiles. For instance, if a derivative is predicted to have poor solubility, medicinal chemists can introduce polar functional groups to improve this property. Conversely, if a compound is predicted to be rapidly metabolized, structural changes can be made to block the sites of metabolic attack. This iterative process of computational prediction and chemical synthesis is central to modern lead optimization strategies.

Research Applications and Perspectives in Chemical Biology and Medicinal Chemistry

Utility as a Versatile Synthetic Building Block in Drug Discovery Research

The role of 4-(azidomethyl)-1,3-benzoxazole as a versatile synthetic building block in drug discovery is anchored in its ability to readily participate in the construction of a diverse array of molecular architectures. The azidomethyl group serves as a convenient handle for introducing the benzoxazole (B165842) scaffold into larger, more complex molecules through robust and high-yielding chemical transformations.

The primary utility of this compound lies in its application in click chemistry to generate 1,2,3-triazole-linked conjugates. This reaction allows for the efficient coupling of the benzoxazole unit to other fragments of interest, such as pharmacophores, reporter tags, or solid supports. The resulting triazole ring is not merely a linker but can also contribute to the biological activity of the final compound by participating in hydrogen bonding and other non-covalent interactions with biological targets. This approach has been widely adopted for the synthesis of novel therapeutic agents, including antimicrobial, anticancer, and antiviral compounds.

The benzoxazole core itself is a privileged scaffold in medicinal chemistry, and its incorporation into new molecular entities is a common strategy for lead optimization. The use of 4-(azidomethyl)-1,3-benzoxazole provides a straightforward route to explore the chemical space around this important heterocycle, facilitating the rapid generation of compound libraries for high-throughput screening.

Development of Chemical Probes for Biological Systems via Click Chemistry

The development of chemical probes is essential for understanding complex biological processes at the molecular level. The unique properties of 4-(azidomethyl)-1,3-benzoxazole make it an excellent starting material for the creation of such probes, particularly through the application of click chemistry.

A critical step in drug discovery is the identification and validation of the biological targets of a bioactive compound. 4-(azidomethyl)-1,3-benzoxazole can be utilized in activity-based protein profiling (ABPP), a powerful chemical proteomic strategy for identifying enzyme targets in complex biological systems. In a typical ABPP experiment, a library of compounds derived from 4-(azidomethyl)-1,3-benzoxazole, each bearing a different reactive group, can be screened for its ability to covalently label specific proteins. The azide (B81097) group then serves as a handle for the subsequent attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, via click chemistry. This allows for the visualization and enrichment of the labeled proteins, leading to their identification by mass spectrometry.

Furthermore, this compound can be used to synthesize affinity-based probes. In this approach, a known ligand for a target protein is modified with an alkyne group and then "clicked" to 4-(azidomethyl)-1,3-benzoxazole. The resulting conjugate can be used to selectively pull down the target protein from a cell lysate, thereby validating the protein-ligand interaction.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of 4-(azidomethyl)-1,3-benzoxazole is a prime example of a bioorthogonal functional group. It is largely unreactive with the vast majority of biological molecules but reacts selectively with terminal alkynes in the presence of a copper(I) catalyst or with strained cyclooctynes in a copper-free variant of the click reaction.

This bioorthogonal reactivity enables the specific labeling of biomolecules in their native environment. For instance, a biomolecule of interest (e.g., a protein, nucleic acid, or glycan) can be metabolically or genetically engineered to incorporate an alkyne-containing building block. Subsequent treatment with 4-(azidomethyl)-1,3-benzoxazole, followed by the attachment of a reporter group via click chemistry, allows for the visualization and tracking of the biomolecule in real-time. This has profound implications for studying protein trafficking, post-translational modifications, and other dynamic cellular processes.

Structure-Activity Relationship (SAR) Studies of Benzoxazole-Triazole Derivatives

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. The modular nature of the synthesis of benzoxazole-triazole derivatives using 4-(azidomethyl)-1,3-benzoxazole as a key intermediate makes this class of compounds particularly amenable to SAR studies.

The design of molecules that can selectively recognize and bind to a specific biological target is a central goal of drug discovery. The benzoxazole-triazole scaffold provides a rigid framework that can be systematically modified to optimize molecular recognition. The benzoxazole ring can engage in π-stacking and hydrophobic interactions, while the triazole ring can act as a hydrogen bond acceptor and a dipolar entity.

By varying the substituents on both the benzoxazole and the triazole rings, researchers can fine-tune the electronic and steric properties of the molecule to achieve high-affinity and selective binding. For example, introducing electron-donating or electron-withdrawing groups on the benzoxazole ring can modulate its interaction with aromatic residues in a protein's binding pocket. Similarly, the substituent attached to the triazole ring can be varied to explore different binding pockets and to introduce additional points of interaction.

The biological activity of benzoxazole-triazole derivatives is highly dependent on the nature and position of the substituents on the molecular scaffold. SAR studies in this area often involve the synthesis of a focused library of analogues where a single substituent is varied at a time. For instance, a series of compounds can be prepared where the substituent on the triazole ring is systematically altered in terms of its size, lipophilicity, and electronic properties.

These compounds are then evaluated in a panel of biological assays to determine how these changes affect their potency, selectivity, and pharmacokinetic properties. This data can then be used to build quantitative structure-activity relationship (QSAR) models, which can predict the activity of new, unsynthesized compounds and guide the design of more potent and selective drug candidates. The insights gained from these studies are invaluable for understanding the molecular basis of the biological activity of this class of compounds and for the rational design of new therapeutic agents.

Elucidation of Molecular Mechanisms of Action in Biological Pathways

The azido (B1232118) moiety in 4-(azidomethyl)-1,3-benzoxazole makes it particularly suitable for "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction that can be employed to elucidate the molecular mechanisms of action of benzoxazole-based compounds in biological systems. nih.gov

This approach involves the introduction of an alkyne-tagged biological molecule of interest (such as a protein, nucleic acid, or metabolite) and its subsequent reaction with 4-(azidomethyl)-1,3-benzoxazole. The resulting triazole linkage effectively tethers the benzoxazole scaffold to its biological target. This bioconjugation strategy allows for the identification and characterization of the cellular targets of benzoxazole derivatives, thereby shedding light on their mechanism of action. nih.gov For instance, this method has been successfully used to profile post-translational modifications of proteins, such as glycosylation and acylation, providing insights into fundamental cellular processes. nih.gov

By using 4-(azidomethyl)-1,3-benzoxazole in such click chemistry-based workflows, researchers can potentially:

Identify novel protein or enzyme targets of benzoxazole-based inhibitors.

Visualize the subcellular localization of these compounds.

Isolate and identify binding partners to understand the broader biological pathways being modulated.

While the benzoxazole core is recognized for a wide range of pharmacological activities, the specific application of 4-(azidomethyl)-1,3-benzoxazole in these detailed mechanistic studies is an area of growing interest.

Role in Combinatorial Chemistry and High-Throughput Screening Library Design

The development of diverse chemical libraries is a cornerstone of modern drug discovery and agrochemical research, enabling the high-throughput screening of thousands of compounds to identify new lead structures. rsc.orgmedscape.commedscape.com The structural attributes of 4-(azidomethyl)-1,3-benzoxazole make it an excellent building block for the generation of such libraries.

The azide group is a key functional handle for combinatorial diversification via the CuAAC reaction. rsc.org Researchers can synthesize a library of alkyne-containing fragments and react them with 4-(azidomethyl)-1,3-benzoxazole in a parallel fashion. This modular approach allows for the rapid generation of a large number of distinct triazole-containing benzoxazole derivatives.

Table 1: Key Features of 4-(azidomethyl)-1,3-benzoxazole in Library Design

FeatureRelevance in Combinatorial Chemistry & HTS
Azide Functional Group Enables efficient and specific "click" reactions with a wide array of alkyne-containing building blocks. rsc.org
Benzoxazole Scaffold A "privileged" heterocyclic motif known to interact with a variety of biological targets.
Modular Synthesis Allows for the rapid creation of a large and diverse library of compounds from a common precursor.

High-throughput screening (HTS) campaigns have successfully utilized libraries based on heterocyclic scaffolds to identify novel bioactive compounds. For example, computational HTS of the ChemBridge library, which contains diverse small molecules, led to the identification of a benzoxazinone-containing compound as a dual inhibitor of EGFR and HER2 kinases. nih.gov Similarly, the design and synthesis of libraries targeting specific enzyme classes, such as muscarinic acetylcholine (B1216132) receptors, have been reported. medscape.com The incorporation of 4-(azidomethyl)-1,3-benzoxazole into such libraries provides a pathway to novel chemical entities with potential therapeutic or agrochemical applications.

Emerging Applications in Material Science and Polymer Chemistry

The utility of the benzoxazole moiety extends beyond the realm of biological sciences into material science and polymer chemistry. The rigid, aromatic structure of the benzoxazole ring can impart desirable thermal and mechanical properties to polymers.

An emerging application lies in the development of high-performance polymers. For instance, poly(benzimidazole-co-benzoxazole) copolymers have been synthesized and investigated for their use in high-temperature polymer electrolyte fuel cells. kaist.ac.kr The introduction of benzoxazole units into the polymer backbone was found to enhance the mechanical strength of the resulting membranes. kaist.ac.kr

The azide functionality of 4-(azidomethyl)-1,3-benzoxazole offers a versatile handle for the functionalization of polymers. Through click chemistry, this compound can be grafted onto polymer backbones containing alkyne groups. This approach could be used to:

Modify the surface properties of materials.

Develop novel polymer coatings with specific functionalities.

Create cross-linked polymer networks with enhanced thermal stability.

Furthermore, benzoxazole derivatives have been explored for their mesogenic (liquid crystalline) properties. The synthesis of benzoxazole-terminated compounds containing tolane moieties has yielded materials with high birefringence and large dielectric anisotropy, which are of interest for applications in liquid crystal displays. researchgate.net The ability to incorporate the 4-(azidomethyl)-1,3-benzoxazole unit into such liquid crystalline structures via click chemistry could lead to the development of new, easily processable materials with tailored optical properties.

Q & A

Q. What is a reliable laboratory synthesis route for 4-(azidomethyl)-1,3-benzoxazole?

The compound can be synthesized via nucleophilic substitution of bromomethyl-benzoxazole with sodium azide (NaN₃). A typical procedure involves reacting 2-(bromomethyl)benzoxazole with NaN₃ in a tBuOH/H₂O mixture at 50°C. Post-reaction, the azide derivative is isolated by solvent extraction. To prevent bromide contamination (which interferes with downstream click chemistry), AgNO₃ is added to precipitate AgBr, followed by filtration .

Q. Which spectroscopic methods confirm the structure of 4-(azidomethyl)-1,3-benzoxazole?

Characterization relies on multinuclear NMR (¹H, ¹³C, and ¹⁵N), IR spectroscopy (to confirm azide N=N stretching at ~2100 cm⁻¹), and elemental analysis. 2D NMR (e.g., ¹H-¹⁵N HMBC) is critical for verifying the azidomethyl group’s connectivity and regiochemistry .

Q. What intermediates are critical in synthesizing derivatives of 4-(azidomethyl)-1,3-benzoxazole?

Key intermediates include:

  • Bromomethyl-benzoxazole : Synthesized via dehydration of α-bromoacetic acid derivatives with 2-aminophenol using polyphosphoric acid (PPA) .
  • Azidomethyl-triazole conjugates : Generated via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or pharmacophore assembly .

Advanced Research Questions

Q. How can CuAAC be optimized for conjugating 4-(azidomethyl)-1,3-benzoxazole with alkynes?

Use Sharpless conditions: Cu(OAc)₂·H₂O (5 mol%), sodium ascorbate (NaAsc, 10 mol%), and a tBuOH/H₂O solvent system at room temperature. This ensures regioselective 1,4-triazole formation with yields >70%. Avoid elevated temperatures to prevent side reactions .

Q. What computational approaches predict the bioactivity of 4-(azidomethyl)-1,3-benzoxazole derivatives?

  • Density Functional Theory (DFT) : Calculates molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals to predict reactivity and binding modes .
  • Molecular Docking/MD Simulations : Evaluates interactions with targets (e.g., G-quadruplex DNA or SOCS-2 protein) by analyzing RMSD, RMSF, and radius of gyration (Rg) .

Q. How does the azidomethyl group enhance pharmacological targeting?

The azide enables bioorthogonal CuAAC for site-specific conjugation with alkynes (e.g., fluorescent tags, drug carriers). This modularity facilitates structure-activity relationship (SAR) studies and prodrug design .

Q. What strategies mitigate side reactions during azide introduction or storage?

  • Purification : Use AgNO₃ to sequester residual bromide ions, preventing unwanted nucleophilic substitution .
  • Storage : Stabilize azidomethyl compounds as stock solutions with inert stabilizers (e.g., NaN₃-free buffers) to avoid decomposition .

Q. How is regioselectivity controlled in cycloaddition reactions involving 4-(azidomethyl)-1,3-benzoxazole?

Thermal conditions yield 1,4- and 1,5-triazole regioisomers, whereas CuAAC exclusively produces 1,4-triazoles. Solvent polarity (e.g., tBuOH/H₂O) and catalyst loading further refine selectivity .

Q. What design principles improve G-quadruplex DNA binding in benzoxazole derivatives?

Incorporate planar aromatic moieties (e.g., triazole or carbazole) via CuAAC to enhance π-π stacking with G4 DNA. Protonable side chains (e.g., aminopropyl groups) strengthen electrostatic interactions with phosphate backbones .

Q. How do substituents on the benzoxazole core influence anticancer activity?

Electron-withdrawing groups (e.g., -F, -NO₂) at the 4-position enhance cytotoxicity by modulating electron density and binding to kinase domains. SAR studies against panels of cancer cell lines (e.g., MCF-7, HeLa) validate these effects .

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